molecular formula C16H20F3N5 B10929208 4-(1-ethyl-1H-pyrazol-4-yl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(1-ethyl-1H-pyrazol-4-yl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10929208
M. Wt: 339.36 g/mol
InChI Key: YINRVUSFFJKMPL-UHFFFAOYSA-N
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Description

4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a piperidine ring, and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole and piperidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include ethyl pyrazole, methyl piperidine, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to achieve consistent quality. Purification methods such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group is known to enhance the compound’s metabolic stability and bioavailability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE
  • 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-ETHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE

Uniqueness

Compared to similar compounds, 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERIDINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C16H20F3N5

Molecular Weight

339.36 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H20F3N5/c1-3-24-10-12(9-20-24)13-8-14(16(17,18)19)22-15(21-13)23-6-4-11(2)5-7-23/h8-11H,3-7H2,1-2H3

InChI Key

YINRVUSFFJKMPL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)N3CCC(CC3)C)C(F)(F)F

Origin of Product

United States

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